Methyl N-acetyl-L-tryptophanate

Vue d'ensemble

Description

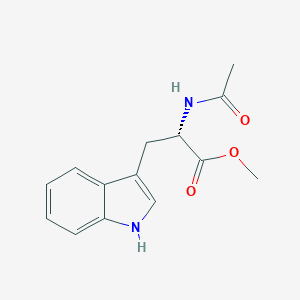

Methyl N-acetyl-L-tryptophanate is a chemically modified derivative of the amino acid L-tryptophan, featuring an acetyl group on the amino terminus and a methyl ester on the carboxyl group. Its structure enhances stability and modulates interactions with biological targets, making it valuable in biochemical and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl N-acetyl-L-tryptophanate can be synthesized through the acetylation of L-tryptophan followed by esterification. The typical synthetic route involves the reaction of L-tryptophan with acetic anhydride to form N-acetyl-L-tryptophan, which is then esterified using methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-acetyl-L-tryptophanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Methyl N-acetyl-L-tryptophanate exhibits various biological activities attributed to its structural similarity to tryptophan. It is involved in several metabolic pathways and has been studied for its role in neurotransmitter production, particularly serotonin, which is crucial for mood regulation .

Neuroprotective Effects

Recent studies indicate that derivatives like N-acetyl-L-tryptophan have neuroprotective properties. Research has shown that these compounds can mitigate cognitive decline and neuroinflammation associated with Alzheimer's disease by downregulating pro-inflammatory cytokines and enhancing neuroprotective signaling pathways .

Pharmacological Applications

- Enzyme Inhibition : this compound has been investigated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Inhibiting these enzymes may offer therapeutic strategies for neurological disorders such as Alzheimer's disease.

- Antibacterial Activity : Preliminary research suggests that this compound may possess antibacterial properties against strains like Escherichia coli and Staphylococcus aureus. However, further studies are required to elucidate the mechanisms behind this activity.

- Interaction with Neurotransmitter Systems : The compound's interactions with serotonin metabolism enzymes suggest potential implications in treating mood disorders, depression, and anxiety .

Uniqueness

This compound is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities compared to its analogs. Its enhanced stability allows for specific interactions with biological targets, making it a valuable compound in research settings .

Case Studies

- Neuroprotection in Alzheimer's Disease : A study evaluated the effects of N-acetyl-L-tryptophan on cognitive decline in rat models induced by amyloid beta oligomers. Results showed significant improvements in cognitive performance and reduced neuroinflammation markers following treatment with the compound .

- Antibacterial Properties : Research published in "Letters in Applied Microbiology" indicated that this compound exhibited antibacterial activity against certain bacterial strains, necessitating further exploration into its therapeutic applications in infectious diseases.

- Enzyme Interaction Studies : Investigations into the inhibitory effects of this compound on cholinesterases have highlighted its potential role in developing treatments for neurodegenerative diseases characterized by cholinergic dysfunctions .

Mécanisme D'action

Methyl N-acetyl-L-tryptophanate exerts its effects by modulating oxidative stress and maintaining mitochondrial membrane integrity. It enhances the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione S-transferase (GST), and glutathione peroxidase (GPx). This compound also protects DNA from radiation-induced damage and inhibits apoptosis in irradiated cells .

Comparaison Avec Des Composés Similaires

Key Characteristics:

- Chemical Structure : Comprises an indole ring (tryptophan backbone), acetylated amine, and methyl ester group.

- Synthesis: Typically synthesized via acetylation of L-tryptophan followed by esterification. For example, methyl N,N-dibenzyl-L-tryptophanate derivatives are synthesized using reductive amination with sodium cyanoborohydride .

- Applications :

Structural and Physicochemical Comparisons

The following table summarizes key differences between Methyl N-acetyl-L-tryptophanate and related compounds:

*Estimated based on ethyl ester data.

Key Observations:

- Ethyl derivatives may exhibit enhanced membrane permeability due to increased lipophilicity .

- Functional Modifications :

Enzymatic Interactions:

- Chymotrypsin Substrate: this compound is rapidly hydrolyzed by chymotrypsin with high stereospecificity, unlike bulkier esters (e.g., ethyl) or non-acetylated analogs . The proposed binding conformation involves planar aromatic interactions with the enzyme’s active site .

- Albumin Stabilization : While the parent acid (N-acetyl-L-tryptophanate) stabilizes albumin against thermal and oxidative stress, esterified forms like the methyl ester may alter binding efficacy due to reduced polarity .

Commercial and Industrial Relevance

Activité Biologique

Methyl N-acetyl-L-tryptophanate (MNAcTrp) is a derivative of L-tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for several bioactive compounds, including serotonin and melatonin. This article explores the biological activities of MNAcTrp, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

MNAcTrp is synthesized from L-tryptophan through acetylation and methylation processes. The general structure can be represented as follows:

This compound retains the indole ring characteristic of tryptophan, which is crucial for its biological activity.

Antioxidant Properties

MNAcTrp may exhibit antioxidant activity due to the presence of the indole structure, which can scavenge free radicals. This property is essential in protecting cells from oxidative stress, a contributor to various diseases including neurodegenerative disorders.

The mechanisms through which MNAcTrp exerts its biological effects may include:

- Modulation of Neurotransmitter Systems : By influencing serotonin pathways, MNAcTrp could impact mood regulation and cognitive functions.

- Anti-inflammatory Action : Similar to NAT, MNAcTrp may inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.

- Interaction with Receptors : MNAcTrp might act on various receptors involved in neurotransmission and inflammation.

Research Findings

A comprehensive review of literature reveals several key findings regarding MNAcTrp and its analogs:

Case Studies

- Alzheimer's Disease Model : In a study involving Aβ 1-42 oligomers injected into rats, NAT showed significant improvements in cognitive function as measured by the Morris water maze test. This suggests that similar derivatives like MNAcTrp could have therapeutic potential in neurodegenerative conditions .

- Inflammation Studies : Research indicates that tryptophan derivatives exhibit anti-inflammatory properties by modulating cytokine production. The application of MNAcTrp in inflammatory models could provide insights into its efficacy as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Methyl N-acetyl-L-tryptophanate, and what methodological considerations are critical for yield optimization?

this compound is typically synthesized via multi-step reactions involving acetylation and esterification of L-tryptophan. A common approach includes:

- Acetylation : Reacting L-tryptophan with acetic anhydride under alkaline conditions to form N-acetyl-L-tryptophan.

- Esterification : Treating the intermediate with methanol in the presence of a catalyst (e.g., HCl or H₂SO₄) to yield the methyl ester . Key considerations include pH control during acetylation to prevent racemization, solvent selection (e.g., anhydrous methanol for esterification), and purification via recrystallization or chromatography. Yields can be optimized by monitoring reaction progress with thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (amide C=O) confirm functional groups. Compare with reference spectra from NIST databases to validate purity .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 3.6–3.7 ppm (ester methyl group) and δ 2.0 ppm (acetyl methyl) are diagnostic. ¹³C NMR resolves carbonyl carbons (amide at ~170 ppm, ester at ~175 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 246.27 [M+H]⁺, with fragmentation patterns (e.g., loss of CO₂ or acetyl groups) aiding structural confirmation .

Q. What role does this compound play in stabilizing human serum albumin (HSA), and how is this evaluated experimentally?

this compound acts as a stabilizer by binding to HSA domains, preventing thermal denaturation and oxidative damage. Experimental validation includes:

- Thermal Stress Tests : Incubate HSA with the compound at elevated temperatures (e.g., 60°C) and monitor structural integrity via circular dichroism (CD) spectroscopy .

- Oxidative Stress Assays : Expose HSA to reactive oxygen species (ROS) and measure protection using fluorescence quenching or thiobarbituric acid-reactive substances (TBARS) assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from impurities or solvent effects. Strategies include:

- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray crystallography) to confirm bond assignments. For example, X-ray structures resolve ambiguities in NOE correlations observed in NMR .

- Solvent Screening : Test in deuterated solvents (e.g., D₂O vs. DMSO-d₆) to isolate solvent-induced shifts .

- High-Resolution MS : Use HR-MS to distinguish between isobaric species and confirm molecular formulas .

Q. What methodologies are recommended for assessing the compound’s efficacy in drug delivery systems?

- Binding Affinity Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with HSA or nanoparticle carriers .

- In Vitro Release Kinetics : Load the compound into albumin nanoparticles and measure release profiles under physiological conditions (pH 7.4, 37°C) using HPLC .

- Stability Testing : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS .

Q. How can glycosylation of this compound be optimized for enhanced bioactivity?

Glycosylation typically involves protecting group strategies (e.g., Fmoc for amine protection) and enzymatic or chemical coupling. Key steps:

- Enzymatic Glycosylation : Use glycosyltransferases (e.g., UDP-glucose) under buffered conditions (pH 7.0–7.5) with cofactor supplementation (e.g., Mg²⁺) .

- Chemical Coupling : Employ Koenigs-Knorr reaction with silver oxide as a catalyst to attach glucose moieties. Monitor regioselectivity via 2D NMR (HSQC, HMBC) .

- Purification : Use size-exclusion chromatography (SEC) to separate glycosylated products from unreacted substrates .

Q. Methodological Notes

- Analytical Cross-Checking : Always correlate spectroscopic data with certified reference materials (e.g., NIST standards) to ensure accuracy .

- Biological Assays : Include positive controls (e.g., sodium octanoate for HSA stabilization studies) and validate results with statistical models (e.g., ANOVA for replicate experiments) .

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECNVJPYDPBAM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950962 | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2824-57-9 | |

| Record name | N-Acetyltryptophan methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-L-TRYPTOPHAN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.